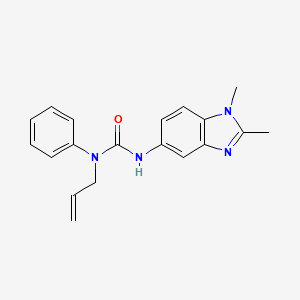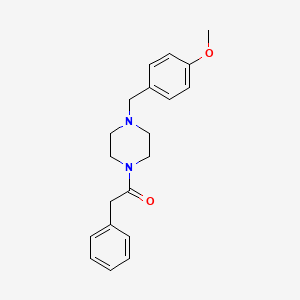![molecular formula C17H15ClN2O3 B5698275 N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)
N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide, also known as CNPA, is a chemical compound that has gained attention in scientific research due to its potential biological activities. CNPA is a member of the acrylamide family, which is known for its diverse biological activities. In
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide is not fully understood. However, studies have shown that it may exert its biological activities by interacting with specific targets in cells. For instance, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in neurotransmitter signaling. This compound has also been shown to inhibit the activity of ATP synthase, which is involved in energy production in cells. In addition, this compound has been shown to induce oxidative stress in cells, which can lead to cell damage and death.
Advantages and Limitations for Lab Experiments
N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits diverse biological activities. However, this compound also has some limitations. It is highly reactive and can undergo undesired side reactions, which can affect the accuracy of experimental results. In addition, this compound is toxic and requires careful handling and disposal.
Future Directions
For the study of N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide include further exploration of its potential as a fluorescent probe and therapeutic agent, as well as investigating its mechanism of action and effects on different cell types and organisms.
Synthesis Methods
N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-chlorophenylethylamine with 3-nitrobenzaldehyde to form a Schiff base. The Schiff base is then reacted with acryloyl chloride to form this compound. The reaction process requires careful control of reaction conditions such as temperature, time, and reagent concentration to ensure high yield and purity of the final product.
Scientific Research Applications
N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide has been studied extensively for its potential biological activities. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been studied for its potential use as a fluorescent probe for detecting protein-protein interactions. In addition, this compound has been used as a starting material for the synthesis of other biologically active compounds.
properties
IUPAC Name |
(E)-N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-15-5-1-3-14(11-15)9-10-19-17(21)8-7-13-4-2-6-16(12-13)20(22)23/h1-8,11-12H,9-10H2,(H,19,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIKMYXBQQKLTA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-allyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5698205.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)


![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5698223.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B5698231.png)




![N'-[(2-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5698281.png)

![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5698286.png)